1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorophenyl group, a methoxy group, and a thiophen-2-ylmethyl group
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects of this compound require further investigation.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is plausible that this compound could have multiple effects at the cellular level, potentially influencing cell proliferation, apoptosis, or other cellular processes .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with 4-methoxybenzoyl chloride to form 4-fluoro-4’-methoxybenzamide. This intermediate is then reacted with thiophen-2-ylmethylamine and hydrazine hydrate to form the desired pyrazole derivative. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its biological activity and chemical reactivity.
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMORLQOVRZPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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